molecular formula C22H21ClN4O2S B2859516 N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251587-07-1

N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2859516
CAS RN: 1251587-07-1
M. Wt: 440.95
InChI Key: KFGKSTBFIOWAOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine . The triazolo[4,3-a]pyridine group could potentially be formed through a multi-step process involving condensation and cyclization reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions, while the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Herbicidal Activity

Research has demonstrated that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives in agricultural weed management (Moran, 2003).

Antimicrobial Activity

Several studies have been conducted on the synthesis of sulfonamide and sulfinyl derivatives, including 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives, which have been evaluated for their antimicrobial properties. These compounds, through various synthetic routes, have shown potential as antimicrobial agents against a range of microorganisms (Abdel-Motaal & Raslan, 2014).

Antibacterial Agents

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has led to the development of various derivatives demonstrating significant antibacterial activities. This highlights the potential of this compound derivatives in medical and pharmaceutical applications to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been synthesized, displaying good antifungal activities and insecticidal activity. Such compounds could be utilized in the development of new agrochemicals for plant protection (Xu et al., 2017).

Insecticidal Agents Against Cotton Leafworm

Research into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has yielded compounds with potent toxic effects. These findings contribute to the development of new strategies for pest management in agriculture (Soliman et al., 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGKSTBFIOWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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